

Application Notes: Triphenylmethyl Sodium as a Strong Non-Nucleophilic Base

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Compound of Interest		
Compound Name:	Triphenylmethyl sodium	
Cat. No.:	B8767663	Get Quote

Introduction

Triphenylmethyl sodium, also known as tritylsodium, is a powerful organosodium reagent renowned for its properties as a strong, sterically hindered, non-nucleophilic base.[1][2] Its conjugate acid, triphenylmethane, has a pKa of approximately 33, making tritylsodium a significantly stronger base than common alkoxides or hydroxides and capable of deprotonating a wide range of weak carbon and heteroatom acids.[3][4] The steric bulk provided by the three phenyl rings surrounding the anionic carbon atom effectively prevents it from participating in nucleophilic substitution reactions, allowing it to selectively abstract protons even in the presence of electrophilic functional groups.[5] This unique combination of high basicity and low nucleophilicity makes it an invaluable tool in organic synthesis, particularly for the generation of carbanions and enolates.[1][6] The intense red color of the triphenylmethyl anion also serves as a convenient visual indicator for its presence and consumption during a reaction.[1][3]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview, key data, and detailed protocols for the safe and effective use of **Triphenylmethyl sodium**.

Physicochemical Properties and Data

Quantitative data for **Triphenylmethyl sodium** and related compounds are summarized below for easy reference and comparison.



Property	Value	Reference
Compound	Triphenylmethyl Sodium	
CAS Number	4303-71-3	[2][7]
Molecular Formula	C19H15Na	[2][7]
Molecular Weight	266.31 g/mol	[7][8]
Appearance	Typically a red solution or solid	[1][3]
Conjugate Acid	Triphenylmethane	
рКа	~33	[3][4]
Molecular Formula	C19H16	[3][9]
Molecular Weight	244.34 g/mol	[4]

Basicity Comparison

Compound	pKa (of Conjugate Acid)	Basicity Relative to Triphenylmethyl Sodium
Methane	~50	Weaker
Triphenylmethane	~33	Reference
Diisopropylamine	~36	Weaker (LDA is a common base)
tert-Butanol	~18	Much Weaker
Water	15.7	Much Weaker

Core Concept: Steric Hindrance and Non-Nucleophilicity

The utility of **Triphenylmethyl sodium** hinges on the steric hindrance imparted by the three bulky phenyl rings. These rings form a propeller-like structure around the central carbon atom, effectively shielding it from approaching electrophilic centers. While a small proton can access



the basic anionic carbon, larger electrophiles are sterically repelled, thus preventing nucleophilic attack.

Caption: Steric hindrance of the trityl anion allows proton access but blocks larger electrophiles.

Experimental Protocols

Safety Precautions: **Triphenylmethyl sodium** is extremely reactive and pyrophoric upon contact with air and moisture.[1] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.[7]

Protocol 1: Preparation of Triphenylmethyl Sodium Solution

This protocol is adapted from the established procedure in Organic Syntheses.[10] It involves the reduction of triphenylchloromethane with sodium metal.



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Caption: Workflow for the synthesis of **Triphenylmethyl sodium**.

Materials:

- Triphenylchloromethane (Trityl chloride), recrystallized (m.p. 112-113°C)[10]
- Sodium metal (or 1% sodium amalgam)[10]



- Anhydrous diethyl ether
- Inert gas (Nitrogen or Argon)
- Schlenk glassware

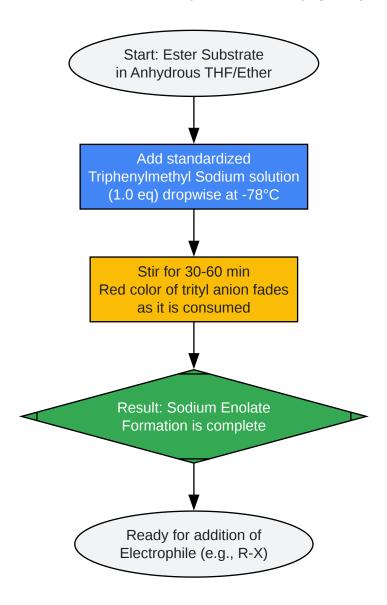
Procedure:

- Apparatus Setup: Assemble a dry 2-liter Schlenk bottle equipped with a magnetic stir bar.
 Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere.
- Reagent Preparation: In the Schlenk bottle, prepare a solution of pure triphenylchloromethane (e.g., 63 g, 0.226 mol) in anhydrous diethyl ether (1.5 L).[10]
- Addition of Sodium: To the stirred solution, add freshly prepared 1% sodium amalgam (1150 g, containing 0.5 gram-atom of sodium).[10] Alternatively, clean sodium metal pieces can be used, though the reaction may be slower to initiate.
- Reaction: Seal the flask and stir the mixture vigorously at room temperature. The reaction is often exothermic, and gentle cooling may be required.[10] A persistent, deep blood-red color, characteristic of the trityl anion, should develop within minutes.[10]
- Reaction Completion: Continue vigorous stirring for 3-5 hours to ensure complete reaction.
 [10] The reaction is complete when the sodium metal is consumed, and a precipitate of sodium chloride is observed.
- Isolation of Solution: Stop stirring and allow the sodium chloride and any excess amalgam to settle completely.
- Transfer: Under a positive pressure of inert gas, carefully transfer the supernatant red solution of Triphenylmethyl sodium to a separate, dry, graduated Schlenk flask via cannula.
- Analysis and Storage: The concentration of the solution can be determined by titration (see Protocol 3). Store the solution under an inert atmosphere at a low temperature. The solution is highly sensitive to air and moisture.[1]



Protocol 2: Generation of an Ester Enolate

This protocol demonstrates the use of **Triphenylmethyl sodium** to deprotonate an ester at the α -position, forming a sodium enolate for subsequent reactions (e.g., alkylation).



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Caption: Logical workflow for generating an ester enolate using **Triphenylmethyl sodium**.

Materials:

- Ester substrate (e.g., ethyl isobutyrate)[10]
- Standardized solution of **Triphenylmethyl sodium** in ether/THF



- Anhydrous solvent (THF or ether)
- Quenching solution (e.g., saturated aqueous NH₄Cl)
- Inert gas, Schlenk glassware, syringes

Procedure:

- Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the ester substrate (1.0 equivalent) in anhydrous THF or ether. Cool the solution to -78 °C using a dry ice/acetone bath.
- Deprotonation: While stirring, slowly add the standardized **Triphenylmethyl sodium** solution (1.0 equivalent) dropwise via syringe.
- Monitoring: The red color of the tritylsodium solution should disappear as it reacts with the ester to form the colorless enolate and triphenylmethane. The disappearance of the red color indicates the completion of the deprotonation.
- Reaction: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes to ensure complete enolate formation.
- Further Reaction: The resulting enolate solution is now ready for reaction with a suitable electrophile (e.g., an alkyl halide).
- Quenching: After the subsequent reaction step, the mixture should be carefully quenched by the slow addition of a proton source, such as saturated aqueous ammonium chloride.

Protocol 3: Titration of Triphenylmethyl Sodium Solution

The concentration of the prepared tritylsodium solution can be determined by quenching an aliquot with water and titrating the resulting sodium hydroxide.[10]

Procedure:

 Aliquot: Under an inert atmosphere, carefully transfer a precise volume (e.g., 5.00 mL) of the red Triphenylmethyl sodium solution into a flask containing deionized water (25 mL). The red color will disappear immediately.



- Extraction: Transfer the mixture to a separatory funnel. The aqueous layer contains sodium hydroxide. Wash the organic layer with two additional portions of water (2 x 10 mL).[10]
- Titration: Combine all aqueous layers. Add a suitable indicator (e.g., methyl red) and titrate with a standardized solution of a strong acid (e.g., 0.1 N H₂SO₄ or HCl) until the endpoint is reached.[10]
- Calculation: Calculate the molarity of the Triphenylmethyl sodium solution based on the volume of titrant used.

Handling and Disposal

- Handling: Always handle Triphenylmethyl sodium and its solutions in a well-ventilated area, preferably within a fume hood or glovebox.
 [7] Avoid contact with skin and eyes.
 [7]
- Storage: Store solutions tightly sealed under an inert atmosphere in a cool, dry place away from incompatible materials like water, alcohols, and acids.[7]
- Disposal: Unused or waste Triphenylmethyl sodium must be quenched carefully. Slowly
 add the solution to a stirring, non-flammable, and poorly enolizable proton source, such as
 iso-propanol, in a flask cooled with an ice bath. Once the red color has completely
 disappeared, the mixture can be further diluted with water before being neutralized and
 disposed of according to local regulations.

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